N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes an imidazole ring, a pyridazine moiety, and an isoxazole unit. This compound is notable for its potential biological activity, particularly in pharmacological applications. The compound's chemical formula is with a molecular weight of approximately 364.4 g/mol.
This compound can be classified as a heterocyclic organic compound due to the presence of multiple ring structures containing nitrogen atoms. It belongs to the broader category of carboxamides and isoxazoles, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The compound's CAS number is 1396784-02-3, which is used for its identification in chemical databases .
The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves several steps:
The molecular structure of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can be represented using various structural notations:
O=C(Cc1noc2ccccc12)NCCn1nc(-n2ccnc2)ccc1=O
This notation provides a linear representation of the molecule's connectivity, highlighting its complex arrangement of atoms.
The key structural features include:
The chemical reactivity of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can be assessed through various types of reactions:
The mechanism of action for N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves several pathways:
The physical properties of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide include:
Further analyses such as spectral data (NMR, IR) would provide insights into functional group identification and structural confirmation.
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide has potential applications in several scientific fields:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0